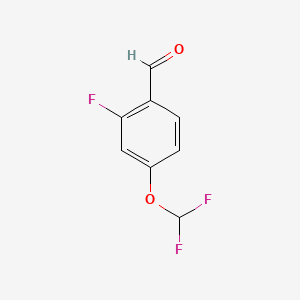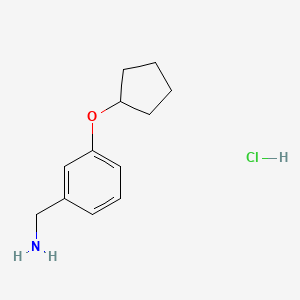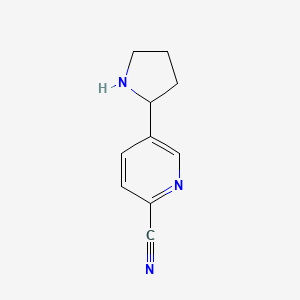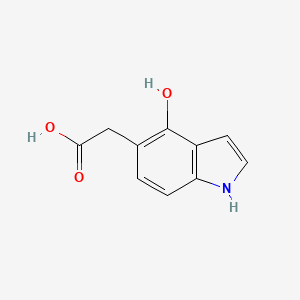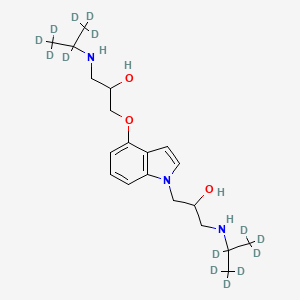
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14: is a deuterated analog of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling makes it useful for various analytical and experimental purposes, including metabolic studies and tracing experiments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 typically involves the incorporation of deuterium atoms into the parent compound, N-(3-Isopropylamino-2-hydroxypropyl) Pindolol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research applications .
化学反应分析
Types of Reactions
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学研究应用
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of the parent compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.
Industry: Utilized in the development and testing of new pharmaceuticals and chemical products
作用机制
The mechanism of action of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 involves its interaction with specific molecular targets and pathways. The compound may act on beta-adrenergic receptors, similar to its parent compound, Pindolol. This interaction can modulate various physiological responses, including heart rate and blood pressure. The deuterium labeling allows researchers to study the compound’s metabolic fate and distribution in vivo .
相似化合物的比较
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 can be compared with other similar compounds, such as:
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol: The non-deuterated parent compound, used for similar research purposes but without the benefits of deuterium labeling.
Deuterated Pindolol: Another deuterated analog, differing in the position and number of deuterium atoms incorporated.
Other Beta-Blockers: Compounds like Propranolol and Atenolol, which also act on beta-adrenergic receptors but may have different pharmacokinetic and pharmacodynamic profiles
This compound stands out due to its specific deuterium labeling, which provides unique advantages in tracing and metabolic studies.
属性
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]indol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-14(2)21-10-16(24)12-23-9-8-18-19(23)6-5-7-20(18)26-13-17(25)11-22-15(3)4/h5-9,14-17,21-22,24-25H,10-13H2,1-4H3/i1D3,2D3,3D3,4D3,14D,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWDTBSIDVGRKS-BHMRBXSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C=CC2=C1C=CC=C2OCC(CNC(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(CN1C=CC2=C1C=CC=C2OCC(CNC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857887 |
Source


|
| Record name | 1-[4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)-1H-indol-1-yl]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-15-5 |
Source


|
| Record name | 1-[4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)-1H-indol-1-yl]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
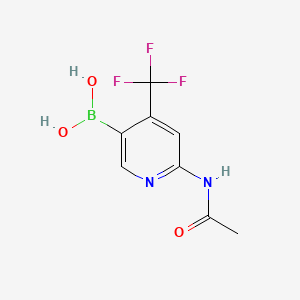
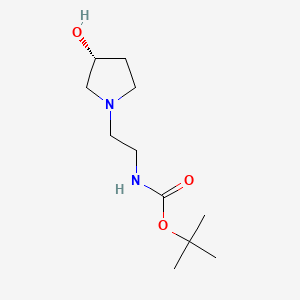
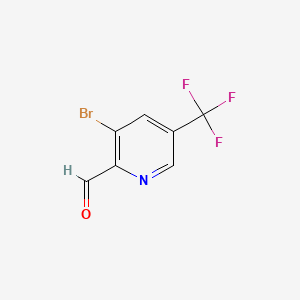
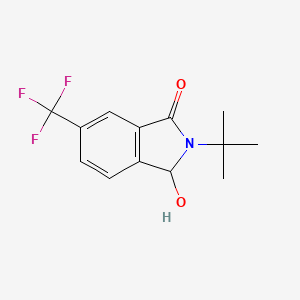
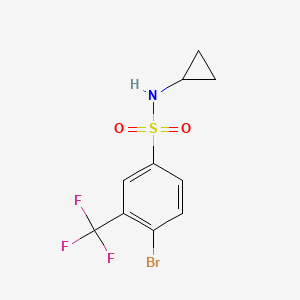
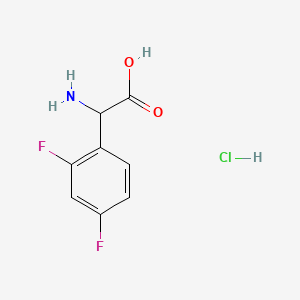
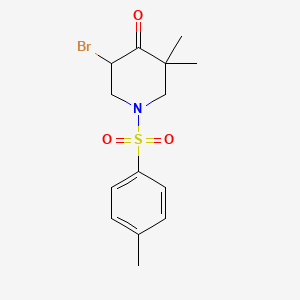
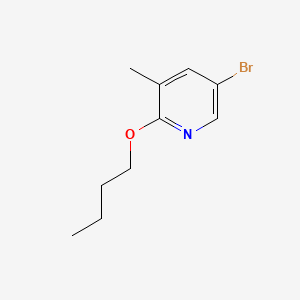
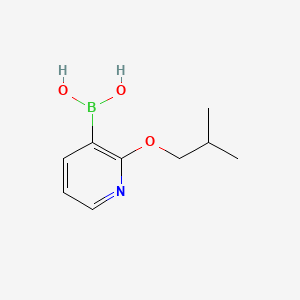
![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)
